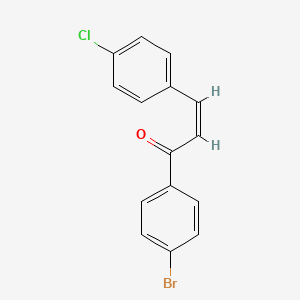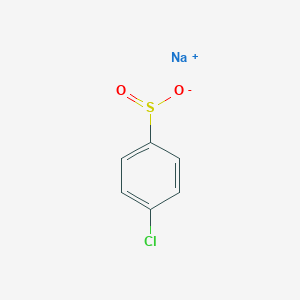
Camphorsulfonic acid
Descripción general
Descripción
Camphorsulfonic acid, also known as (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid, is an organosulfur compound. It is a relatively strong acid that appears as a colorless solid at room temperature and is soluble in water and various organic solvents . This compound is commercially available and is widely used in organic synthesis and pharmaceutical formulations .
Mecanismo De Acción
Target of Action
Camphorsulfonic acid (CSA) is an organosulfur compound that is used as a resolving agent for chiral amines and other cations . It is also used in the preparation of hypervalent iodine reagents . CSA can behave as alkylation reagents and have a possibility of alkylating DNA bases (on N-7 of guanosine and N-3 of adenine) .
Mode of Action
The mechanism of action of CSA involves a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Biochemical Pathways
It is known that csa is used in the synthesis of various biologically promising heterocyclic compounds . It is also used in the preparation of hypervalent iodine reagents, which are frequently used in organic chemistry, especially in synthesis .
Pharmacokinetics
It is known that csa is a relatively strong acid that is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . This suggests that it may have good bioavailability.
Result of Action
CSA is used in the synthesis of various compounds, including quinolines , and in the resolution of Chloramphenicol . It is also used in the preparation of hypervalent iodine reagents . CSA has been used in the synthesis of enantiopure devazepide .
Action Environment
CSA is a white crystalline powder, hygroscopic, very soluble in ethanol, and melts at 198 °C . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and humidity.
Análisis Bioquímico
Biochemical Properties
Camphorsulfonic acid is known to catalyze a variety of organic transformations such as many multi-component reactions, organic named reactions, and the synthesis of various biologically promising heterocyclic compounds
Molecular Mechanism
The molecular mechanism of this compound involves a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function
Métodos De Preparación
Camphorsulfonic acid can be synthesized through the sulfonation of camphor using sulfuric acid and acetic anhydride . The reaction involves several steps:
Addition of camphor and acetic anhydride: Camphor is dissolved in acetic anhydride.
Sulfonation: Sulfuric acid is added to the mixture, and the reaction is maintained at 44-45°C for 48 hours.
Cooling and crystallization: The mixture is cooled to 6-7°C, leading to the crystallization of this compound.
Filtration and drying: The crystals are filtered, washed with a small amount of acetic acid, and dried to obtain the final product.
Industrial production methods may involve more efficient and environmentally sustainable processes, such as bipolar membrane electrodialysis, which ensures high purity and yield .
Análisis De Reacciones Químicas
Camphorsulfonic acid undergoes various chemical reactions, including:
Oxidation and reduction: It can participate in redox reactions, although specific examples are less common.
Substitution: It is commonly used in substitution reactions, particularly in the sulfonation of alkenes.
Catalysis: It serves as a catalyst in aldol condensations, Diels-Alder reactions, and Michael additions.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various organic solvents. Major products formed from these reactions include sulfonated alkenes and other derivatives .
Aplicaciones Científicas De Investigación
Camphorsulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a resolving agent for chiral amines and other cations.
Biology and Medicine: It is used in pharmaceutical formulations, such as trimetaphan camsilate and lanabecestat camsylate. It also plays a role in the synthesis of biologically active compounds.
Comparación Con Compuestos Similares
Camphorsulfonic acid is unique due to its strong acidic properties and versatility in various applications. Similar compounds include:
Methanesulfonic acid: Another strong acid used in organic synthesis.
p-Toluenesulfonic acid: Commonly used as a catalyst in organic reactions.
Benzenesulfonic acid: Used in the production of detergents and other industrial applications.
This compound stands out due to its specific structure and ability to form stable salts with amines, making it particularly useful in chiral resolution and pharmaceutical applications .
Propiedades
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863113 | |
| Record name | DL-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5872-08-2, 3144-16-9 | |
| Record name | (±)-Camphorsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxobornane-10-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-6-oxobornane-10-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is camphorsulfonic acid (CSA) primarily used for in scientific research?
A1: this compound is a versatile compound frequently employed in scientific research for various applications. It serves as a chiral resolving agent to separate enantiomers of chiral compounds. [] This is crucial in pharmaceutical research, as different enantiomers often exhibit distinct biological activities. [] Additionally, CSA acts as a catalyst in organic synthesis, facilitating reactions such as the synthesis of fused quinoline derivatives. [] It also finds use as a dopant for conducting polymers, enhancing their electrical conductivity and influencing their morphology. [, , , , ]
Q2: How does this compound influence the properties of polyaniline?
A2: this compound acts as a dopant for polyaniline, significantly impacting its structure, morphology, and conductivity. The doping process with CSA leads to a more ordered stacking of polyaniline chains, enhancing its crystallinity. [, , ] This improved order facilitates charge transport, leading to higher electrical conductivity. [, , ] Furthermore, CSA influences the morphology of polyaniline, promoting the formation of nanofibers [] or influencing the size and structure of nanotubes when used in co-doping systems. []
Q3: Can you explain the mechanism by which CSA enhances the conductivity of polyaniline?
A3: CSA protonates the imine nitrogen atoms in the polyaniline backbone, creating positive charges. [, ] This protonation process, known as doping, generates charge carriers (polarons) along the polymer chain, significantly increasing its conductivity. [, ] The presence of these charge carriers is confirmed through spectroscopic investigations, particularly UV-Vis-NIR and Raman spectroscopy. []
Q4: What is the role of this compound in chiral recognition and separation?
A5: this compound, being chiral itself, can differentiate between enantiomers of other chiral molecules. [, , , ] This occurs through the formation of diastereomeric salts with differing physical properties, allowing for separation via techniques like crystallization. [, , ] For instance, (S)-(-)-amlodipine camsylate, formed by reacting (S)-(-)-amlodipine with CSA, exhibits enhanced stability and solubility compared to other amlodipine salts. []
Q5: How does the structure of this compound contribute to its chiral recognition ability?
A6: The rigid, bulky structure of CSA, derived from the natural product camphor, creates a sterically hindered environment around its sulfonic acid group. [, , ] This specific spatial arrangement allows for preferential interactions with one enantiomer over another, leading to the formation of diastereomeric salts with distinct properties. [, , ]
Q6: Are there any computational studies exploring the interaction of this compound with polyaniline?
A7: Yes, computational studies, particularly molecular dynamics simulations, have been employed to investigate the interactions between CSA and polyaniline. [, ] These simulations provide insights into the structural arrangement of CSA molecules within the polyaniline matrix, revealing a complex network of hydrogen bonding interactions. [] This computational approach helps elucidate the relationship between the molecular structure of CSA-doped polyaniline and its observed macroscopic properties. [, ]
Q7: What are the environmental implications of using this compound?
A8: While CSA is generally considered less toxic than many other strong acids, its environmental impact requires consideration. Research on its ecotoxicological effects, particularly its impact on aquatic life, is limited. [] Therefore, responsible waste management practices, such as proper disposal and potential recycling strategies, are crucial to mitigate any negative environmental consequences. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine oxalate](/img/structure/B7723658.png)
![6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B7723665.png)

![6-(4-bromophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7723679.png)




![3-[[amino(sulfanyl)methylidene]amino]benzoic acid](/img/structure/B7723718.png)



